molecular formula C11H14N4S2 B12911177 N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine CAS No. 88317-57-1

N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine

Cat. No.: B12911177
CAS No.: 88317-57-1
M. Wt: 266.4 g/mol
InChI Key: DVJIYZXKLWUIFK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a pyridine carboxylic acid derivative under cyclization conditions.

    Thioether Formation: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-triazol-2-yl)thio)ethanamine: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness

N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88317-57-1

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H14N4S2/c1-15(2)6-7-16-11-14-13-10(17-11)9-4-3-5-12-8-9/h3-5,8H,6-7H2,1-2H3

InChI Key

DVJIYZXKLWUIFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C(S1)C2=CN=CC=C2

Origin of Product

United States

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